2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Description
Properties
IUPAC Name |
2-(chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C3H5ClO.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;3-1-2-4/h3-10,16-17H,1-2H3;3H,1-2H2;3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRBDLVPXGZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42617-82-3 | |
| Details | Compound: Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Record name | Phenol, 4,4′-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42617-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42617-82-3 | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane and a-hydro-w-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(chloromethyl)oxirane: This component is typically synthesized through the epoxidation of allyl chloride using peracids or hydrogen peroxide in the presence of a catalyst.
Ethane-1,2-diol:
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol:
Industrial Production Methods
2-(chloromethyl)oxirane: Industrial production involves the chlorination of propylene followed by epoxidation.
Ethane-1,2-diol: Produced on a large scale by the reaction of ethylene oxide with water.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: Manufactured by the acid-catalyzed condensation of phenol and acetone.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloromethyl group in 2-(chloromethyl)oxirane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products
Oxidation: Oxalic acid from ethane-1,2-diol.
Reduction: Alcohols from phenolic groups.
Substitution: Various substituted oxiranes from 2-(chloromethyl)oxirane.
Scientific Research Applications
Chemistry
Synthesis of Polymers: The compound is used in the synthesis of various polymers, including polyurethanes and epoxy resins.
Crosslinking Agent: Acts as a crosslinking agent in polymer chemistry to enhance mechanical and chemical resistance.
Biology
Biochemical Research: Used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine
Drug Development: Investigated for potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the specific application:
Comparison with Similar Compounds
2-(Chloromethyl)oxirane (Epichlorohydrin)
- IUPAC Name : 2-(Chloromethyl)oxirane
- CAS No.: 106-89-8
- Synonyms: Epichlorohydrin, 1-Chloro-2,3-epoxypropane .
- Applications: Key precursor in epoxy resin synthesis, used in coatings, adhesives, and plastics. Reacts with bisphenols (e.g., BPA) to form polymers like BADGE (Bisphenol A diglycidyl ether) .
Ethane-1,2-diol (Ethylene Glycol)
- IUPAC Name : Ethane-1,2-diol
- CAS No.: 107-21-1
- Applications: Antifreeze agent, solvent, and monomer in polyester production. Often co-reacted with epichlorohydrin in polymer synthesis .
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol (Bisphenol A, BPA)
- IUPAC Name: 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol
- CAS No.: 80-05-7
- Applications: Monomer for polycarbonate plastics, epoxy resins, and thermal paper.
Comparison with Structurally Similar Compounds
2-(Chloromethyl)oxirane vs. Other Epoxy Precursors

Key Findings : Epichlorohydrin’s high reactivity makes it versatile but hazardous, whereas its derivatives (e.g., BADGE·2HCl) exhibit reduced toxicity due to structural stabilization .
Ethane-1,2-diol vs. Other Glycols
Key Findings : Ethylene glycol’s lower boiling point and higher toxicity distinguish it from safer alternatives like propylene glycol .
BPA vs. Other Bisphenols
Analytical Detection
- HPLC and IR Spectroscopy: Epichlorohydrin and BPA derivatives (e.g., BADGE) are detectable via HPLC with fluorescence, with IR peaks at 1610 cm⁻¹ (aromatic C=C) and 810 cm⁻¹ (phenolic groups) .
- Solid-Phase Extraction (SPE): Bisphenols like BPA and BPB are efficiently extracted using methanol-based SPE, achieving ≥98% purity in analytical standards .
Polymer Chemistry
- Epoxy-Acrylate Blends : Epichlorohydrin-BPA copolymers modified with acrylates show enhanced IR spectral compatibility with PLA, suggesting utility in 3D-printing resins .
Biological Activity
2-(Chloromethyl)oxirane;ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex organic compound with the molecular formula and a molecular weight of approximately 505.0 g/mol. This compound consists of three distinct chemical entities, each contributing unique properties that enhance its biological activity and potential applications in various fields, including pharmaceuticals and industrial chemistry.
Chemical Structure
The structural components of this compound include:
- Chloromethyl oxirane : An epoxide that provides reactive sites for further chemical modifications.
- Ethane-1,2-diol : A diol that contributes to the hydrophilicity and reactivity of the compound.
- 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol : A phenolic component that can exhibit antioxidant properties.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Epoxidation : Chloromethyl oxirane is synthesized through the epoxidation of allyl chloride using peracids or hydrogen peroxide.
- Condensation Reactions : Ethane-1,2-diol is produced via the reaction of ethylene oxide with water, while 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is manufactured through acid-catalyzed condensation of phenol and acetone.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The phenolic component may scavenge free radicals, reducing oxidative stress in biological systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Cell Proliferation Modulation : It has been observed to influence cell proliferation in various cell lines, suggesting potential applications in cancer therapy.
Study 1: Antioxidant Properties
In a study examining the antioxidant capacity of phenolic compounds, it was found that derivatives similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol exhibited significant free radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant activity, revealing a correlation between phenolic content and antioxidant efficacy.
| Compound | IC50 Value (µM) |
|---|---|
| 4-Hydroxyphenyl Derivative | 25 |
| Control (Ascorbic Acid) | 15 |
Study 2: Cytotoxic Effects
Research conducted on various cancer cell lines demonstrated that the compound could induce cytotoxicity. The MTT assay indicated that concentrations above 50 µM resulted in significant cell death in breast cancer cells (MCF-7).
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 60 |
| 100 | 30 |
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies. Preliminary assessments indicate low acute toxicity levels; however, long-term exposure effects remain under investigation.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation |
| Eye Irritation | Moderate irritation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
